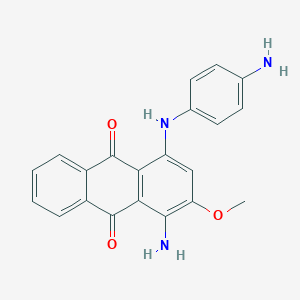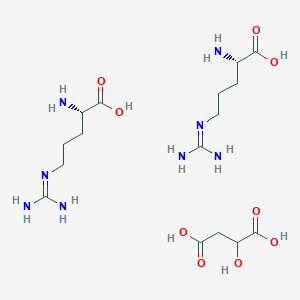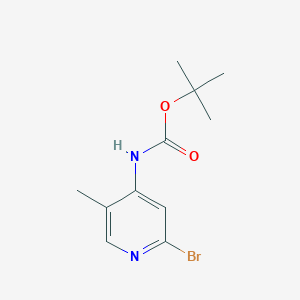
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. The presence of chlorine atoms on the pyridine ring enhances its reactivity and potential for various applications in scientific research and industry. This compound is of interest due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction mixture being heated to around 60°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to attach different functional groups to the azetidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyridine ring, while coupling reactions can produce complex heterocyclic compounds with enhanced biological activities.
Applications De Recherche Scientifique
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The chlorine atoms on the pyridine ring can enhance binding affinity and selectivity, making the compound a potent modulator of biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-3-yl)benzonitrile hydrochloride: Similar in structure but with a benzonitrile group instead of a dichloropyridine moiety.
3-(Benzyloxy)azetidine hydrochloride: Contains an azetidine ring with a benzyloxy group attached.
3-(3-Methoxyphenyl)azetidine hydrochloride: Features an azetidine ring with a methoxyphenyl group.
Uniqueness
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other azetidine derivatives and enhances its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9Cl3N2 |
|---|---|
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-2,6-dichloropyridine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N2.ClH/c9-7-1-5(2-8(10)12-7)6-3-11-4-6;/h1-2,6,11H,3-4H2;1H |
Clé InChI |
KRINHPAWVVGNKU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=NC(=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)



![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)




![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)



![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
